Methyl triphenyl phosphonium bromide
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Overview
Description
- Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula ([(\text{C}_6\text{H}_5)_3\text{PCH}_3]Br).
- It exists as a white crystalline salt that is soluble in polar organic solvents .
- The compound contains a phosphonium cation (a positively charged phosphorus atom) and a bromide anion.
Preparation Methods
- Methyltriphenylphosphonium bromide can be synthesized through the following method:
- Combine triphenylphosphine (0.0035 mol), ammonium bromide (0.00355 mol), and trimethyl orthoformate (1.5 mL) in a two-necked flask.
- Heat the mixture under reflux conditions at 110°C for 12 hours.
- After completion of the reaction, cool to room temperature and remove the solvent under reduced pressure.
- Recrystallize the resulting solid using dichloromethane, ethyl acetate, or petroleum ether .
- The overall yield is approximately 99%.
Chemical Reactions Analysis
- Methyltriphenylphosphonium bromide participates in various reactions:
Wittig Reaction: It serves as a precursor for the Wittig reaction, which is widely used for the synthesis of alkenes from aldehydes or ketones.
Alkylation Reactions: It can be used to increase the carbon chain length of unsaturated compounds.
Cyclopropanation: Through the Wittig reaction, it can lead to the synthesis of cyclopropane rings .
Scientific Research Applications
Organic Synthesis: Methyltriphenylphosphonium bromide finds extensive use in organic synthesis.
Catalysis: It acts as a good cationic phase-transfer catalyst.
Unsaturated Bond Formation: Its application in the Wittig reaction allows the synthesis of various unsaturated compounds .
Mechanism of Action
- The exact mechanism by which methyltriphenylphosphonium bromide exerts its effects depends on the specific reaction it is involved in.
- In the Wittig reaction, it facilitates the transfer of the ylide (phosphorus-containing species) to the carbonyl compound, leading to alkene formation.
Comparison with Similar Compounds
- Methyltriphenylphosphonium bromide is unique due to its role as a Wittig reagent and its applications in organic synthesis.
- Similar compounds include other phosphonium salts, but their specific applications and reactivity may differ.
Properties
Molecular Formula |
C19H19BrP+ |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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